molecular formula C20H28N4 B6488293 4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 728010-05-7

4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline

Cat. No.: B6488293
CAS No.: 728010-05-7
M. Wt: 324.5 g/mol
InChI Key: ONVNXQMCUULQQI-UHFFFAOYSA-N
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Description

The compound “4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline” is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been studied for their diverse biological effects, notably their impact on the central nervous system .


Synthesis Analysis

Phenylpiperazine derivatives have been synthesized for various studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study synthesized benzimidazole derivatives conventionally, where the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives has been analyzed using various methods such as 3D quantitative structure–activity relationship (3D QSAR) investigations . The presence of the carbonyl group (C O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .


Chemical Reactions Analysis

Phenylpiperazine derivatives have shown various chemical reactions. For example, they have displayed moderate acetylcholinesterase inhibitory activities in vitro . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .


Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can vary. For example, one study reported a yield of 57%; m.p: 162–165 °C; IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Properties

IUPAC Name

4-[2-amino-1-(4-phenylpiperazin-1-yl)ethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4/c1-22(2)18-10-8-17(9-11-18)20(16-21)24-14-12-23(13-15-24)19-6-4-3-5-7-19/h3-11,20H,12-16,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVNXQMCUULQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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